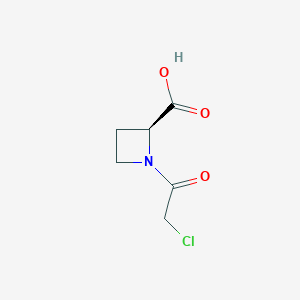
(2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid: is a chiral compound with a unique structure that includes an azetidine ring, a carboxylic acid group, and a chloroacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via acylation reactions using chloroacetyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products:
Substitution Products: Various substituted azetidine derivatives.
Oxidation Products: Oxidized forms of the azetidine ring or the chloroacetyl group.
Reduction Products: Reduced forms of the functional groups.
Hydrolysis Products: Carboxylic acids and other hydrolyzed derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid can be used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology and Medicine:
Drug Development: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: The compound can be utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid involves its interaction with various molecular targets, depending on its application. For instance:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Metabolic Pathways: The compound can be involved in metabolic pathways, influencing the synthesis or degradation of biomolecules.
Comparaison Avec Des Composés Similaires
(2S)-1-(Bromoacetyl)azetidine-2-carboxylic acid: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
(2S)-1-(Fluoroacetyl)azetidine-2-carboxylic acid: Contains a fluoroacetyl group.
(2S)-1-(Iodoacetyl)azetidine-2-carboxylic acid: Contains an iodoacetyl group.
Uniqueness:
Reactivity: The chloroacetyl group in (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid provides unique reactivity compared to its bromo, fluoro, and iodo counterparts.
Applications: Its specific reactivity and properties make it suitable for certain applications where other similar compounds may not be as effective.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
255882-89-4 |
|---|---|
Formule moléculaire |
C6H8ClNO3 |
Poids moléculaire |
177.58 g/mol |
Nom IUPAC |
(2S)-1-(2-chloroacetyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8ClNO3/c7-3-5(9)8-2-1-4(8)6(10)11/h4H,1-3H2,(H,10,11)/t4-/m0/s1 |
Clé InChI |
JYUPFCQRUCBSIO-BYPYZUCNSA-N |
SMILES isomérique |
C1CN([C@@H]1C(=O)O)C(=O)CCl |
SMILES canonique |
C1CN(C1C(=O)O)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide](/img/structure/B14238715.png)
![5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine](/img/structure/B14238727.png)
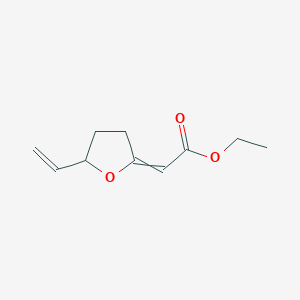
![2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide](/img/structure/B14238735.png)
![2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide](/img/structure/B14238747.png)
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14238758.png)
![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro-](/img/structure/B14238766.png)
![2,2,4-Trimethyl-4,5-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14238774.png)
![10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid](/img/structure/B14238775.png)
![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)
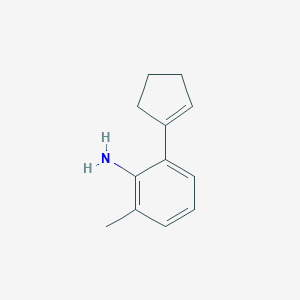
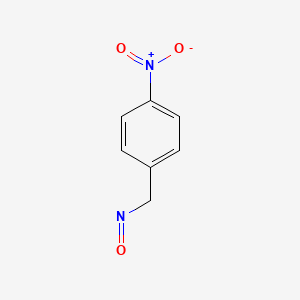
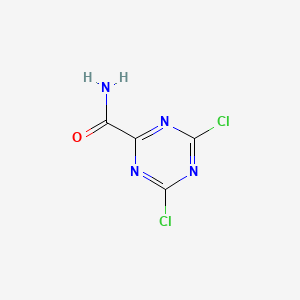
![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
